

Application Notes & Protocols: Stereoselective Synthesis of the Nalanthalide Core

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the **Nalanthalide** core, a key structural motif in the potent Kv1.3 potassium channel blocker, (-)-**Nalanthalide**. The synthesis strategy, developed by the Baran laboratory, leverages modern electrochemical and radical-mediated transformations to achieve a concise and efficient construction of this complex diterpenoid pyrone.

Introduction

(-)-Nalanthalide is a fungal metabolite that has garnered significant interest due to its selective inhibition of the Kv1.3 potassium channel, a promising target for the treatment of autoimmune diseases. The intricate architecture of Nalanthalide, featuring a dense array of stereocenters within its decalin core, presents a formidable challenge for chemical synthesis. The strategy outlined herein employs a convergent approach, highlighting an electrochemically-assisted oxidative radical polycyclization to forge the core and decarboxylative radical cross-couplings to install key peripheral functionalities. This document serves as a guide for researchers aiming to replicate or adapt these advanced synthetic methodologies.

Retrosynthetic Analysis and Strategy

The synthetic approach hinges on a convergent strategy, dissecting the **Nalanthalide** core into key building blocks that can be assembled efficiently. The core decalin ring system is envisioned to be constructed via a powerful electrochemical oxidative radical polycyclization of



Methodological & Application

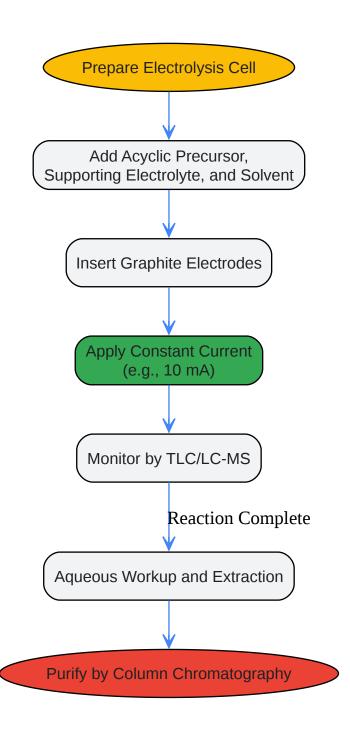
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a suitably functionalized acyclic precursor. This key step allows for the rapid assembly of the bicyclic framework with a high degree of stereocontrol. Subsequent functionalization is achieved through decarboxylative cross-coupling reactions, a testament to the power of radical chemistry in modern organic synthesis.

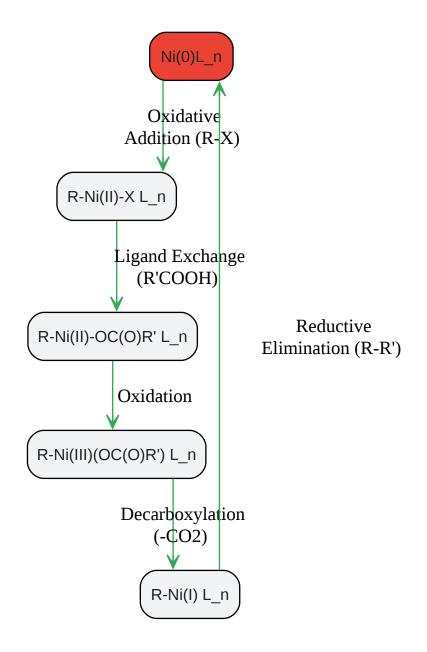
Logical Flow of the Synthetic Strategy:











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